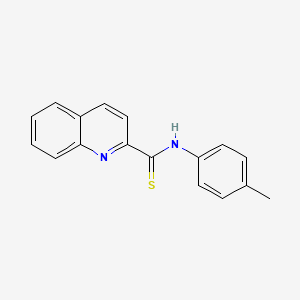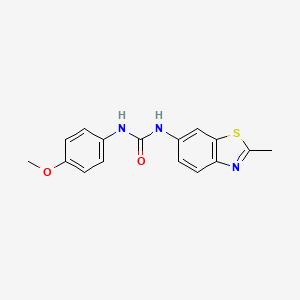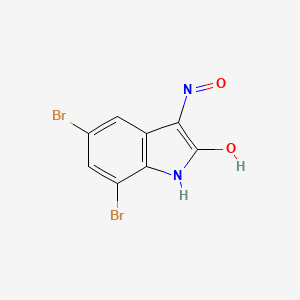![molecular formula C20H23NO6S B5722866 diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate, also known as DASMI, is a chemical compound that has been widely used in scientific research due to its unique properties. DASMI is a sulfonamide-based inhibitor that has been shown to have potent inhibitory effects on a variety of enzymes and proteins.
Mecanismo De Acción
The mechanism of action of diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate involves the binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzyme or protein activity, leading to a decrease in the biological function of the target. The exact mechanism of binding and inhibition may vary depending on the specific target of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzyme or protein that is inhibited. Inhibition of carbonic anhydrase can result in a decrease in the regulation of pH in various tissues, while inhibition of the proteasome can result in a decrease in protein degradation and an increase in protein accumulation. Inhibition of sirtuin 2 can result in changes in cellular metabolism and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate in lab experiments include its potent inhibitory effects on enzymes and proteins, its well-established synthesis method, and its ability to selectively target specific enzymes and proteins. However, one limitation of using this compound is its potential for off-target effects, as it may inhibit other enzymes or proteins in addition to the intended target.
Direcciones Futuras
There are several future directions for research involving diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins with minimal off-target effects. Another area of interest is the use of this compound in drug discovery, as it may serve as a starting point for the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic applications.
Métodos De Síntesis
The synthesis of diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate involves the reaction of 5-aminoisophthalic acid with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with diethylamine to yield this compound. This synthesis method has been well established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate has been used in a variety of scientific research applications due to its potent inhibitory effects on enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a role in the regulation of pH in various tissues. This compound has also been shown to inhibit the activity of the proteasome, a large protein complex that plays a role in the degradation of proteins in the cell. In addition, this compound has been shown to inhibit the activity of the enzyme sirtuin 2, which is involved in the regulation of cellular metabolism and aging.
Propiedades
IUPAC Name |
diethyl 5-[(3,4-dimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-5-26-19(22)15-10-16(20(23)27-6-2)12-17(11-15)21-28(24,25)18-8-7-13(3)14(4)9-18/h7-12,21H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROAWLDBGUBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)